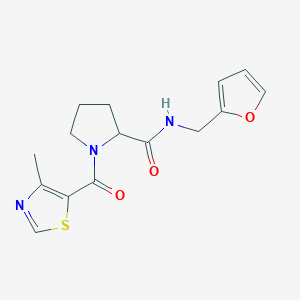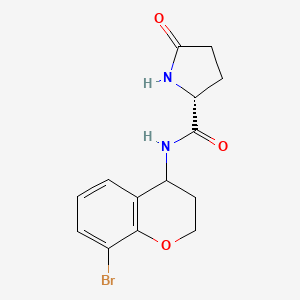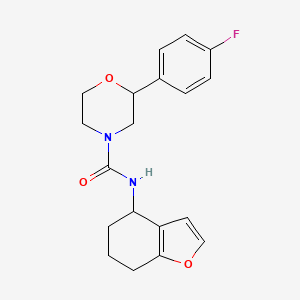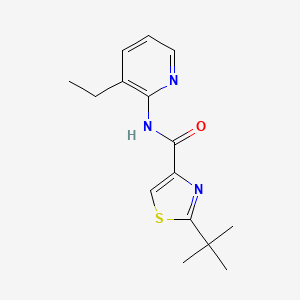![molecular formula C16H19ClN4O B6953603 (3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6953603.png)
(3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that features a combination of aromatic, triazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Derivative Synthesis: The piperidine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The triazole and piperidine derivatives are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
(3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as acetylcholinesterase or receptors like the GABA receptor.
Pathways Involved: It can modulate neurotransmitter pathways, potentially leading to effects on neural activity and behavior.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone
- (3-Trifluoromethylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone
Uniqueness
(3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone is unique due to the presence of the chloro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(3-chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-12-7-14(9-15(17)8-12)16(22)20-5-2-3-13(10-20)11-21-6-4-18-19-21/h4,6-9,13H,2-3,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDCYFVEFTYWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)N2CCCC(C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Chlorothiophen-2-yl)methyl]-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea](/img/structure/B6953526.png)


![1-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-[(2R,3S)-2-pyridin-4-yloxan-3-yl]urea](/img/structure/B6953540.png)
![2-methyl-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide](/img/structure/B6953560.png)
![4-fluoro-3-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6953568.png)
![N-[4-(2-hydroxycyclohexyl)oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6953572.png)
![4-bromo-1-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]pyrrole-2-carboxamide](/img/structure/B6953574.png)
![6-methoxy-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B6953588.png)
![N-[[4-[[1-(difluoromethyl)cyclopropyl]carbamoylamino]phenyl]methyl]acetamide](/img/structure/B6953592.png)
![4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(furan-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B6953610.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B6953611.png)

